molecular formula C7H4F6O2S B1444660 2-Fluoro-5-(pentafluorosulfur)benzoic acid CAS No. 1240257-15-1

2-Fluoro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1444660
CAS No.: 1240257-15-1
M. Wt: 266.16 g/mol
InChI Key: HQONRARZDMQSRY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)benzoic acid is an organic compound with the chemical formula C7H2F6O2S. It is a derivative of benzoic acid, featuring a fluorine atom at position 2 and a pentafluorosulfur (SF5) group at position 5 of the aromatic ring

Preparation Methods

One common method includes the reaction of 2-fluorobenzoic acid with sulfur hexafluoride (SF6) under specific conditions to introduce the pentafluorosulfur group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Fluoro-5-(pentafluorosulfur)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom and the pentafluorosulfur group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and pentafluorosulfur groups can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The pathways involved in these interactions are often studied using techniques like molecular docking and spectroscopy .

Comparison with Similar Compounds

2-Fluoro-5-(pentafluorosulfur)benzoic acid can be compared with other fluorinated benzoic acids and sulfonyl-containing compounds. Similar compounds include:

The uniqueness of this compound lies in the presence of both the fluorine and pentafluorosulfur groups, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-6-2-1-4(3-5(6)7(14)15)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQONRARZDMQSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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